molecular formula C12H18O2Si B14629176 Silane, [[1-(4-methoxyphenyl)ethenyl]oxy]trimethyl- CAS No. 55991-65-6

Silane, [[1-(4-methoxyphenyl)ethenyl]oxy]trimethyl-

Cat. No.: B14629176
CAS No.: 55991-65-6
M. Wt: 222.35 g/mol
InChI Key: DETSSEMLCSSBPS-UHFFFAOYSA-N
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Description

Silane, [[1-(4-methoxyphenyl)ethenyl]oxy]trimethyl- is an organosilicon compound with the molecular formula C12H18O2Si. This compound features a silane group bonded to a trimethylsiloxy group and a 4-methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, [[1-(4-methoxyphenyl)ethenyl]oxy]trimethyl- typically involves the reaction of trimethylchlorosilane with 4-methoxyphenylacetylene in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of Silane, [[1-(4-methoxyphenyl)ethenyl]oxy]trimethyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Silane, [[1-(4-methoxyphenyl)ethenyl]oxy]trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted silanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Silane, [[1-(4-methoxyphenyl)ethenyl]oxy]trimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.

    Biology: The compound is utilized in the development of biocompatible materials and as a surface modifier for biological assays.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.

    Industry: It is employed in the production of advanced materials, coatings, and adhesives

Mechanism of Action

The mechanism by which Silane, [[1-(4-methoxyphenyl)ethenyl]oxy]trimethyl- exerts its effects involves interactions with various molecular targets and pathways. The silane group can form strong bonds with oxygen and fluorine, making it a valuable component in chemical reactions. Additionally, the compound’s ability to undergo oxidation, reduction, and substitution reactions allows it to participate in diverse chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Silane, [[1-(4-methoxyphenyl)ethenyl]oxy]trimethyl- is unique due to the presence of both the 4-methoxyphenyl and ethenyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and makes it a versatile compound in various fields .

Properties

CAS No.

55991-65-6

Molecular Formula

C12H18O2Si

Molecular Weight

222.35 g/mol

IUPAC Name

1-(4-methoxyphenyl)ethenoxy-trimethylsilane

InChI

InChI=1S/C12H18O2Si/c1-10(14-15(3,4)5)11-6-8-12(13-2)9-7-11/h6-9H,1H2,2-5H3

InChI Key

DETSSEMLCSSBPS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=C)O[Si](C)(C)C

Origin of Product

United States

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